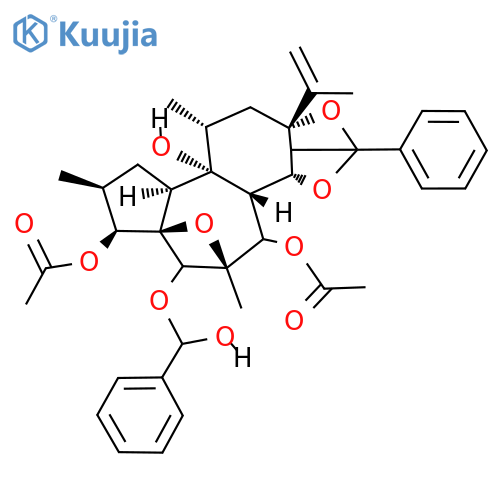Cas no 1501943-06-1 (Trigothysoid L)

Trigothysoid L structure
Trigothysoid L 化学的及び物理的性質
名前と識別子
-
- AKOS040763219
- Trigothysoid L
- 1501943-06-1
-
- インチ: InChI=1S/C38H42O11/c1-19(2)36-29-21(4)35(42)26-18-20(3)28(43-22(5)39)37(26)33(45-32(41)24-14-10-8-11-15-24)34(7,48-37)30(44-23(6)40)27(35)31(36)47-38(46-29,49-36)25-16-12-9-13-17-25/h8-17,20-21,26-31,33,42H,1,18H2,2-7H3
- InChIKey: WNPJCCBGGBXPSC-UHFFFAOYSA-N
- ほほえんだ: CC1CC2C3(OC(C)(C3OC(=O)c3ccccc3)C(OC(C)=O)C3C4OC5(OC(C(C)C23O)C4(O5)C(C)=C)c2ccccc2)C1OC(C)=O |TLB:29:28:24.25:34|
計算された属性
- せいみつぶんしりょう: 674.27271215g/mol
- どういたいしつりょう: 674.27271215g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 49
- 回転可能化学結合数: 9
- 複雑さ: 1420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 14
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 136Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
Trigothysoid L セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Trigothysoid L 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6165-1 ml * 10 mm |
Trigothysoid L |
1501943-06-1 | 1 ml * 10 mm |
¥ 35000 | 2024-07-19 | ||
| TargetMol Chemicals | TN6165-5 mg |
Trigothysoid L |
1501943-06-1 | 98% | 5mg |
¥ 29,700 | 2023-07-10 | |
| TargetMol Chemicals | TN6165-1 mL * 10 mM (in DMSO) |
Trigothysoid L |
1501943-06-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 35,000 | 2023-07-10 | |
| TargetMol Chemicals | TN6165-5mg |
Trigothysoid L |
1501943-06-1 | 5mg |
¥ 29700 | 2024-07-19 |
Trigothysoid L 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
1501943-06-1 (Trigothysoid L) 関連製品
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 68551-17-7(Isoalkanes, C10-13)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 506-17-2(cis-Vaccenic acid)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
